![molecular formula C15H16O8 B14443030 [2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid CAS No. 79339-09-6](/img/structure/B14443030.png)
[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid
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Overview
Description
[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid is an organic compound with a complex structure that includes multiple functional groups such as acetyl, hydroxyphenyl, and oxobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dihydroxyacetophenone with malonic acid in the presence of a base, followed by subsequent oxidation and acetylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. The pathways involved often include redox reactions and the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid (Malonic acid): A simpler dicarboxylic acid with similar reactivity.
2-(3,4-Dihydroxyphenyl)acetic acid: Shares the hydroxyphenyl group but lacks the acetyl and oxobutyl groups.
Uniqueness
What sets [2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid apart is its combination of functional groups, which allows for a broader range of chemical reactions and applications. Its structure provides unique opportunities for research and industrial applications that simpler compounds cannot offer.
Properties
CAS No. |
79339-09-6 |
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Molecular Formula |
C15H16O8 |
Molecular Weight |
324.28 g/mol |
IUPAC Name |
2-[2-acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid |
InChI |
InChI=1S/C15H16O8/c1-6(16)11(7(2)17)12(13(14(20)21)15(22)23)9-4-3-8(18)5-10(9)19/h3-5,11-13,18-19H,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
XDLYAPHESQEVHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C1=C(C=C(C=C1)O)O)C(C(=O)O)C(=O)O)C(=O)C |
Origin of Product |
United States |
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